molecular formula C16H14N2O2S2 B11541116 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No.: B11541116
M. Wt: 330.4 g/mol
InChI Key: WDFAHVMZKZYCNK-UHFFFAOYSA-N
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Description

    N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide: is a heterocyclic organic compound.

  • Its chemical formula is C₁₄H₁₁N₃O₂S₂ .
  • The compound features a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atom) attached to a phenyl group.
  • Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles.
  • The aromaticity of the thiazole ring arises from the delocalization of π-electrons of the sulfur atom, satisfying Hückel’s rule.
  • Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
  • Interestingly, thiazole is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.

      Reaction Conditions: Specific conditions depend on the synthetic route chosen.

      Industrial Production: While I don’t have specific industrial production details, research labs typically produce it on a smaller scale.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These vary based on the specific reaction type.

      Major Products: The products formed depend on the reaction conditions. For instance, oxidation may yield sulfoxides or sulfones.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: Some derivatives exhibit antimicrobial, antifungal, or antitumor properties.

      Industry: Employed in the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented for this specific compound.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Remember that scientific research continually evolves, so further studies may reveal additional aspects of this compound

    Properties

    Molecular Formula

    C16H14N2O2S2

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

    InChI

    InChI=1S/C16H14N2O2S2/c1-12-17-16(11-21-12)13-6-5-7-14(10-13)18-22(19,20)15-8-3-2-4-9-15/h2-11,18H,1H3

    InChI Key

    WDFAHVMZKZYCNK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3

    Origin of Product

    United States

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